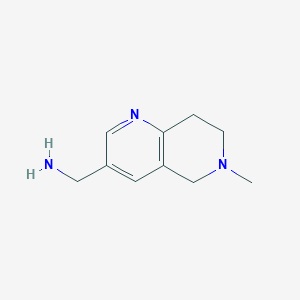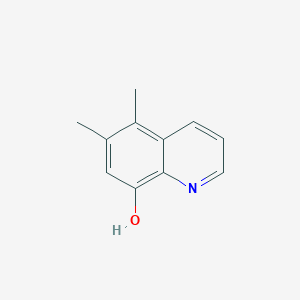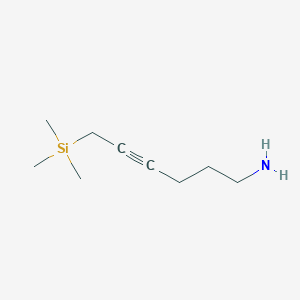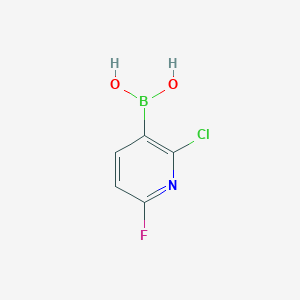![molecular formula C8H13ClO2 B11913312 6-Chloro-1,4-dioxaspiro[4.5]decane CAS No. 6954-16-1](/img/structure/B11913312.png)
6-Chloro-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a chlorine atom attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their stability and diverse applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. The chlorination step is then carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the spiro carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or acids.
Reduction: Formation of spiro alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive.
Cyclohexanone ethylene ketal: Similar structure but without the spiro configuration.
2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different substituents.
Uniqueness: 6-Chloro-1,4-dioxaspiro[4.5]decane stands out due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
6954-16-1 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
6-chloro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
Clave InChI |
RGEAMNSMXJDXIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)Cl)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Benzo[e]indazole](/img/structure/B11913232.png)
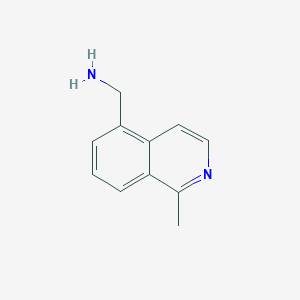

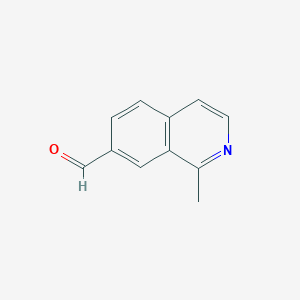
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
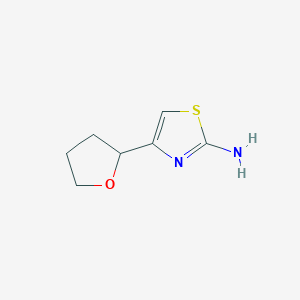

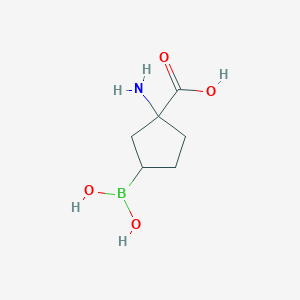
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)
